molecular formula C35H42O16 B3338897 Celangulin II CAS No. 144379-41-9

Celangulin II

Cat. No.: B3338897
CAS No.: 144379-41-9
M. Wt: 718.7 g/mol
InChI Key: WSXXLLLVOJEZCC-DUHPUZQDSA-N
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Description

Celangulin II is a sesquiterpene polyol ester isolated from the plant Celastrus angulatus. This compound is part of a group of natural insecticides known for their potent insecticidal activities. This compound, along with its analogs, has been extensively studied for its potential use in pest control due to its effectiveness against various insect species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Celangulin II involves multiple steps, starting from the extraction of the raw material from Celastrus angulatus. The process includes the isolation of the sesquiterpene core followed by esterification reactions to introduce the polyol ester functionalities. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant material, followed by purification processes such as chromatography. Advances in synthetic biology have also enabled the development of biosynthetic pathways for the production of this compound, providing a more sustainable and scalable method .

Chemical Reactions Analysis

Types of Reactions: Celangulin II undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can alter the ester functionalities.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Celangulin II has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying sesquiterpene polyol esters and their chemical properties.

    Biology: this compound is used to investigate the mechanisms of insecticidal activity and resistance in pests.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human cells.

    Industry: It is utilized in the development of eco-friendly pesticides and pest control agents.

Mechanism of Action

Celangulin II exerts its insecticidal effects by targeting specific proteins in insects. One of the primary targets is the H subunit of V-ATPase, an enzyme crucial for maintaining ion gradients across cell membranes. By inhibiting this enzyme, this compound disrupts cellular homeostasis, leading to the death of the insect . Additionally, it affects the Na+/K±ATPase activity, further contributing to its insecticidal properties .

Comparison with Similar Compounds

Celangulin II is part of a family of sesquiterpene polyol esters, including Celangulin III and Celangulin IV. These compounds share similar structures but differ in their ester functionalities and specific biological activities.

Properties

IUPAC Name

[(1S,2S,4S,5R,6S,7R,8R,9R,12R)-4,5,12-triacetyloxy-7-(furan-3-carbonyloxy)-2-hydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O16/c1-17(2)29(39)45-16-34-26(47-19(4)37)23(46-18(3)36)13-33(8,42)35(34)27(48-20(5)38)24(32(6,7)51-35)25(49-30(40)21-9-11-43-14-21)28(34)50-31(41)22-10-12-44-15-22/h9-12,14-15,17,23-28,42H,13,16H2,1-8H3/t23-,24+,25+,26-,27+,28-,33-,34-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXXLLLVOJEZCC-DUHPUZQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932299
Record name 6,7,10-Tris(acetyloxy)-9-hydroxy-2,2,9-trimethyl-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepine-4,5-diyl difuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144379-41-9
Record name Celangulin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144379419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,10-Tris(acetyloxy)-9-hydroxy-2,2,9-trimethyl-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepine-4,5-diyl difuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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